2,7-Dichloro-9H-xanthene-9-carboxylic acid

Medicinal Chemistry CCR1 Antagonist Structure-Activity Relationship

2,7-Dichloro-9H-xanthene-9-carboxylic acid (CAS 188027-95-4) is the essential building block for J-113863, a potent CCR1 antagonist for chronic inflammatory disease models. The 2,7-dichloro substitution determines target potency and species selectivity; generic replacement with unsubstituted or other halogenated analogs yields inactive or less selective compounds, invalidating comparative studies. Supplied at ≥95% purity with defined mp 273–275 °C, this batch-consistent intermediate enables reproducible SAR investigations, analytical method development, and fluorescent probe synthesis. Procure the correct building block to ensure valid in vivo biological validation.

Molecular Formula C14H8Cl2O3
Molecular Weight 295.1 g/mol
CAS No. 188027-95-4
Cat. No. B3034547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dichloro-9H-xanthene-9-carboxylic acid
CAS188027-95-4
Molecular FormulaC14H8Cl2O3
Molecular Weight295.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(C3=C(O2)C=CC(=C3)Cl)C(=O)O
InChIInChI=1S/C14H8Cl2O3/c15-7-1-3-11-9(5-7)13(14(17)18)10-6-8(16)2-4-12(10)19-11/h1-6,13H,(H,17,18)
InChIKeyOCUBZGSJBOWQLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dichloro-9H-xanthene-9-carboxylic acid (CAS 188027-95-4): A Halogenated Xanthene-9-carboxylic Acid Building Block for Drug Discovery and Organic Synthesis


2,7-Dichloro-9H-xanthene-9-carboxylic acid (CAS 188027-95-4) is a synthetic, halogenated xanthene-9-carboxylic acid derivative. It features a xanthene core substituted with chlorine atoms at the 2 and 7 positions, and a carboxylic acid group at the 9-position . This structural motif is recognized as a versatile building block in medicinal chemistry and organic synthesis, notably serving as a key intermediate in the development of small-molecule CCR1 receptor antagonists [1][2]. The compound's di-chloro substitution pattern on the xanthene ring significantly alters its physicochemical properties and downstream pharmacological potential compared to the parent, unsubstituted xanthene-9-carboxylic acid or other halogenated analogs [3].

Why 2,7-Dichloro-9H-xanthene-9-carboxylic Acid Cannot Be Interchanged with Unsubstituted or Bromo-Analogous Xanthene-9-carboxylic Acids


Generic substitution of 2,7-dichloro-9H-xanthene-9-carboxylic acid with the unsubstituted parent or other halogenated xanthene-9-carboxylic acid derivatives is not advisable due to profound differences in the biological activity and physicochemical properties of the resultant derivatives. The specific halogen substitution pattern on the xanthene core is a critical determinant of potency, selectivity, and overall pharmacological profile of the synthesized final compounds, such as CCR1 antagonists [1][2]. As demonstrated by comparative binding affinity data, the 2,7-dichloro substitution yields a distinct activity profile compared to both the unsubstituted and 2,7-dibromo analogs, with significant implications for drug discovery and chemical biology research [3]. A simple substitution would lead to a different, and potentially inactive or less selective, tool compound or drug candidate, invalidating comparative studies and skewing results.

Product-Specific Quantitative Evidence Guide for 2,7-Dichloro-9H-xanthene-9-carboxylic Acid


Differential Impact of 2,7-Dichloro Substitution on CCR1 Antagonist Potency

The 2,7-dichloro substitution pattern on the xanthene-9-carboxylic acid core is crucial for achieving a specific potency profile against CCR1 receptors. When incorporated into a common amide scaffold, the 2,7-dichloro derivative shows a markedly different inhibitory activity compared to the unsubstituted and 2,7-dibromo analogs [1][2][3]. While the dichloro derivative maintains weak inhibitory activity (IC50 = 10,000 nM) against both human and mouse CCR1 receptors, the unsubstituted parent compound exhibits strong potency against human CCR1 (IC50 = 51 nM) but significantly weaker activity against mouse CCR1 (IC50 = 590 nM) [2][3]. The 2,7-dibromo analog shows intermediate potency against mouse CCR1 (IC50 = 2,500 nM) [1]. This demonstrates that halogen substitution on the xanthene ring directly and non-linearly influences target binding and species selectivity, making the 2,7-dichloro compound a distinct and non-fungible starting material.

Medicinal Chemistry CCR1 Antagonist Structure-Activity Relationship

Validated Synthesis Yield and Purity Specifications for 2,7-Dichloro-9H-xanthene-9-carboxylic Acid

The synthesis of 2,7-dichloro-9H-xanthene-9-carboxylic acid via chlorination of xanthene-9-carboxylic acid has been optimized and reported with quantitative yield and purity data . The process provides a crude yield of 100% (12.6 g), with a recrystallization yield of 55.2% (6.98 g) to afford the pure compound as colorless small needles . Commercially, the compound is readily available with a standard purity specification of ≥95% from multiple reputable suppliers, as verified by analytical methods such as HPLC and NMR . This established synthetic route and the availability of high-purity material streamline its integration into research workflows, reducing lead times and experimental variability compared to in-house synthesis of less common or less pure analogs.

Organic Synthesis Process Chemistry Building Block Characterization

Differential Physical Properties: Melting Point as a Purity and Identity Indicator

The melting point of a compound is a fundamental physical property used for identity confirmation and purity assessment. The recrystallized 2,7-dichloro-9H-xanthene-9-carboxylic acid has a reported melting point of 273–275 °C . This is significantly higher than the melting point of the parent, unsubstituted xanthene-9-carboxylic acid, which is reported to be 223 °C . The substantial increase in melting point (50–52 °C) upon dichlorination is a direct consequence of increased molecular weight and altered intermolecular forces, specifically enhanced dipole-dipole interactions and potential halogen bonding. This property serves as a straightforward, quantifiable differentiator for confirming the identity and purity of the material upon receipt, and for distinguishing it from its non-halogenated analog.

Physical Chemistry Analytical Chemistry Material Characterization

High-Value Application Scenarios for 2,7-Dichloro-9H-xanthene-9-carboxylic Acid in Research and Development


Synthesis of J-113863 and Related CCR1 Antagonists for In Vivo Target Validation

This compound is a critical starting material for the synthesis of J-113863, a potent and selective CCR1 antagonist [1]. J-113863 is a valuable tool compound used to elucidate the role of the CCR1 receptor in murine models of chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis [2]. The 2,7-dichloro substitution is essential for the compound's activity profile and species selectivity [3]. Procuring the correct building block is therefore mandatory for any research group aiming to generate this tool compound to validate biological hypotheses in vivo.

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies on Xanthene-Based Chemokine Receptor Antagonists

As a defined halogenated xanthene building block, this compound is ideal for systematic SAR investigations. Researchers can use it to synthesize a focused library of amides and esters to explore the impact of the 2,7-dichloro substitution pattern on target engagement, selectivity, and drug-like properties [2]. Its quantitative activity data against CCR1 provides a valuable baseline for comparing novel derivatives, facilitating the rational design of next-generation compounds with improved pharmacological profiles.

Calibration Standard for Analytical Method Development and Quality Control

With its well-defined and distinct melting point (273–275 °C) and high commercial purity (≥95%) , 2,7-dichloro-9H-xanthene-9-carboxylic acid is an excellent candidate for use as a calibration standard or system suitability sample in analytical chemistry. It can be employed to develop and validate HPLC and NMR methods for the purity analysis of similar halogenated aromatic carboxylic acids, ensuring the accuracy and reliability of quality control processes in both academic and industrial laboratories.

Synthesis of Fluorescent Probes and Functional Materials

The xanthene core is a well-established fluorophore scaffold. The 2,7-dichloro substitution pattern enhances electrophilic reactivity at the 9-position carboxylic acid, facilitating further functionalization for the development of novel dyes, fluorescent sensors, and molecular probes . This compound serves as a versatile precursor for creating tailored fluorescent molecules for applications in bioimaging, environmental monitoring, and materials science .

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